Physicochemical Profiling and Stability Kinetics of 5-(3-(Hydroxymethyl)phenyl)nicotinic Acid: A Technical Guide
Physicochemical Profiling and Stability Kinetics of 5-(3-(Hydroxymethyl)phenyl)nicotinic Acid: A Technical Guide
Executive Summary
In modern medicinal chemistry, the rational design of biaryl systems is a cornerstone for developing highly selective kinase and PARP inhibitors[1]. 5-(3-(Hydroxymethyl)phenyl)nicotinic acid (CAS: 1261974-04-2) represents a highly versatile scaffold in this domain[2]. Structurally, it combines a polar, ionizable nicotinic acid core with a meta-substituted benzylic alcohol. This unique architecture provides multiple vectors for hydrogen bonding, making it a privileged pharmacophore for target engagement and a valuable ligand in coordination chemistry[3].
However, the juxtaposition of a redox-sensitive hydroxymethyl group with an amphoteric pyridine-carboxylic acid system presents unique challenges in formulation and storage. This whitepaper provides an in-depth analysis of the physicochemical properties, degradation liabilities, and validated analytical workflows required to successfully advance this molecule through preclinical profiling.
Structural and Physicochemical Architecture
To predict the behavior of 5-(3-(Hydroxymethyl)phenyl)nicotinic acid in biological and synthetic environments, we must dissect its ionizable centers. The molecule is amphoteric (zwitterionic), possessing both a basic pyridine nitrogen and an acidic carboxylic acid.
The causality behind its complex solubility profile lies in its pH-dependent ionization. At physiological pH (7.4), the carboxylic acid is deprotonated, rendering the molecule highly soluble. Conversely, in the acidic environment of the stomach (pH 1.2), the pyridine nitrogen is protonated. At its isoelectric point (pI ~3.6), the molecule carries a net-zero charge, maximizing intermolecular lattice energy and resulting in a sharp "U-shaped" solubility minimum.
Quantitative Physicochemical Summary
| Property | Value / Descriptor | Mechanistic Implication |
| CAS Number | 1261974-04-2 | Unique chemical identifier[2]. |
| Molecular Formula | C13H11NO3 | Biaryl framework with dual polar appendages[2]. |
| Molecular Weight | 229.23 g/mol | Highly favorable for Lipinski’s Rule of 5. |
| pKa1 (Pyridine N) | ~2.5 (Predicted) | Protonation at low pH; dictates gastric solubility. |
| pKa2 (Carboxylic Acid) | ~4.8 (Predicted) | Deprotonation at physiological pH; drives systemic circulation. |
| LogP | ~1.8 (Predicted) | Balanced lipophilicity for optimal membrane permeability. |
| Isoelectric Point (pI) | ~3.6 | Point of minimum aqueous solubility (zwitterion dominance). |
Chemical Stability and Degradation Kinetics
While the biaryl carbon-carbon bond formed via Suzuki-Miyaura coupling is exceptionally stable[1], the appended functional groups are susceptible to specific stress vectors.
The Oxidative Liability
The primary degradation pathway of this molecule is the oxidation of the benzylic alcohol (-CH₂OH). Because the benzylic position is electronically activated by the adjacent phenyl ring, it is highly susceptible to auto-oxidation in the presence of reactive oxygen species (ROS), transition metal impurities, or UV light. The hydroxymethyl group oxidizes first to an aldehyde (5-(3-formylphenyl)nicotinic acid) and ultimately to a terminal di-acid (5-(3-carboxyphenyl)nicotinic acid).
Oxidative degradation pathway of the hydroxymethyl group to terminal carboxylic acid.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every stress test includes a quenching step to freeze the kinetic profile, ensuring that degradation does not artificially continue while samples reside in the autosampler queue.
Protocol A: Stability-Indicating Assay & Forced Degradation (ICH Q1A/Q1B)
Objective: To elucidate degradation pathways and establish mass balance using HPLC-PDA-HRMS.
Step-by-Step Workflow:
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Stock Preparation: Dissolve the API in a 50:50 Methanol/Water mixture to yield a 1.0 mg/mL stock. Note: Methanol is chosen over Acetonitrile to prevent precipitation of the highly polar terminal degradants.
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Acidic Stress: Mix 1 mL stock with 1 mL 0.1N HCl. Incubate at 70°C for 24 hours. Quench with 1 mL 0.1N NaOH.
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Basic Stress: Mix 1 mL stock with 1 mL 0.1N NaOH. Incubate at 70°C for 24 hours. Quench with 1 mL 0.1N HCl.
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Oxidative Stress: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at Room Temperature (RT) for 24 hours. Crucial Step: Quench with 100 µL of 1M Sodium Thiosulfate to neutralize residual peroxides.
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Photolytic Stress: Expose 1 mL stock in a quartz vial to 1.2 million lux-hours of UV/Vis light.
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Analysis: Inject 10 µL of each quenched sample onto an HPLC-PDA-HRMS system using a C18 column. Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid to ensure the carboxylic acid remains protonated, preventing peak tailing.
Stability-indicating workflow for forced degradation and mass balance analysis.
Protocol B: pH-Metric Kinetic Solubility Profiling
Objective: To map the zwitterionic solubility curve across physiological pH ranges.
Step-by-Step Workflow:
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Buffer Preparation: Prepare three 50 mM buffer solutions: pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).
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Incubation: Add 5 mg of solid 5-(3-(Hydroxymethyl)phenyl)nicotinic acid to 1 mL of each buffer in glass vials. Shake at 300 RPM at 37°C for 24 hours.
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Phase Separation: Centrifuge the suspensions at 14,000 RPM for 15 minutes. Do not use syringe filters, as the lipophilic biaryl core may non-specifically bind to PTFE or Nylon membranes, artificially lowering the measured solubility.
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Quantification: Dilute the supernatant 1:100 in mobile phase and quantify via HPLC-UV at 254 nm against a pre-established calibration curve.
Conclusion
5-(3-(Hydroxymethyl)phenyl)nicotinic acid is a highly functionalized biaryl scaffold that offers immense potential in drug discovery[3]. By understanding its zwitterionic nature and implementing targeted oxidative quenching during analytical profiling, researchers can accurately assess its developability and formulate it effectively for preclinical success.
References
- Guidechem.5-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid CAS 1261974-04-2 Properties. Guidechem.
- BenchChem.Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry. BenchChem.
- ACS Publications.Ti-Catalyzed Functional Group Tolerant and Regioselective Cross Couplings of (Hetero)aryl Grignard Reagents with Halopyridines. Organic Letters.
